molecular formula C8H6ClNaO2 B8819440 sodium;2-chloro-3-methylbenzoate CAS No. 1708942-16-8

sodium;2-chloro-3-methylbenzoate

Cat. No.: B8819440
CAS No.: 1708942-16-8
M. Wt: 192.57 g/mol
InChI Key: OPVVBHQYTSXNPR-UHFFFAOYSA-M
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Description

Sodium;2-chloro-3-methylbenzoate is a chemical compound with the molecular formula C8H6ClNaO2. It is a sodium salt derivative of 2-chloro-3-methylbenzoic acid. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium;2-chloro-3-methylbenzoate typically involves the neutralization of 2-chloro-3-methylbenzoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation of water and subsequent crystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The process involves the controlled addition of sodium hydroxide to a solution of 2-chloro-3-methylbenzoic acid, followed by purification steps to ensure the removal of impurities and obtain a high-purity product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding carboxylate derivatives.

    Reduction Reactions: Reduction of this compound can lead to the formation of 2-chloro-3-methylbenzyl alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products:

    Substitution: Products vary depending on the nucleophile used, such as 2-methoxy-3-methylbenzoate.

    Oxidation: Formation of carboxylate derivatives.

    Reduction: Formation of 2-chloro-3-methylbenzyl alcohol.

Scientific Research Applications

Sodium;2-chloro-3-methylbenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of sodium;2-chloro-3-methylbenzoate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can also participate in coordination chemistry, forming complexes with metal ions. The pathways involved in its reactions include nucleophilic substitution, oxidation, and reduction mechanisms.

Comparison with Similar Compounds

  • Sodium;2-chloro-4-methylbenzoate
  • Sodium;2-chloro-5-methylbenzoate
  • Sodium;2-chloro-6-methylbenzoate

Comparison: Sodium;2-chloro-3-methylbenzoate is unique due to the position of the chlorine and methyl groups on the benzene ring, which influences its reactivity and chemical properties. Compared to its isomers, it may exhibit different reactivity patterns in substitution and oxidation reactions, making it suitable for specific applications in organic synthesis and industrial processes.

Properties

CAS No.

1708942-16-8

Molecular Formula

C8H6ClNaO2

Molecular Weight

192.57 g/mol

IUPAC Name

sodium;2-chloro-3-methylbenzoate

InChI

InChI=1S/C8H7ClO2.Na/c1-5-3-2-4-6(7(5)9)8(10)11;/h2-4H,1H3,(H,10,11);/q;+1/p-1

InChI Key

OPVVBHQYTSXNPR-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)[O-])Cl.[Na+]

Origin of Product

United States

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